molecular formula C13H10ClN5O2S B15104587 4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B15104587
M. Wt: 335.77 g/mol
InChI Key: VCSCETBPUOUHIP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamide derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.

    Cycloaddition Reactions: Formation of triazole derivatives

Scientific Research Applications

4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a chloro group and a tetrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H10ClN5O2S

Molecular Weight

335.77 g/mol

IUPAC Name

4-chloro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H10ClN5O2S/c14-10-5-7-11(8-6-10)22(20,21)16-12-3-1-2-4-13(12)19-9-15-17-18-19/h1-9,16H

InChI Key

VCSCETBPUOUHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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